![molecular formula C36H40FN9O3 B8075278 Rilzabrutinib CAS No. 1575591-66-0](/img/structure/B8075278.png)
Rilzabrutinib
Overview
Description
Rilzabrutinib is a useful research compound. Its molecular formula is C36H40FN9O3 and its molecular weight is 665.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Treatment of Immune Thrombocytopenia (ITP) : Rilzabrutinib, an oral Bruton's tyrosine kinase (BTK) inhibitor, has been effective in increasing platelet counts in patients with immune thrombocytopenia. In a phase 1-2 clinical trial, rilzabrutinib therapy showed rapid and durable clinical activity in previously treated patients with immune thrombocytopenia (Kuter et al., 2022).
Mechanisms of Action in Immune-Mediated Diseases : Rilzabrutinib has been shown to inhibit activation and inflammatory activities of various immune cells such as B cells, macrophages, basophils, mast cells, and neutrophils. It demonstrates potential for the clinical use in a broad array of immune-mediated diseases (Langrish et al., 2021).
Safety and Tolerability in ITP Patients : Oral rilzabrutinib has shown clinically significant platelet responses in heavily pretreated ITP patients. It was well-tolerated with mostly low-grade treatment-related adverse events (Kuter et al., 2020).
Effects on Cardiac Repolarization : A study evaluated the potential effects of rilzabrutinib on cardiac repolarization in healthy subjects. The findings suggested that rilzabrutinib, even at supratherapeutic doses, had no clinically relevant effects on ECG parameters, including the QTc interval (Ucpinar et al., 2022).
Treatment of Pemphigus Vulgaris : Rilzabrutinib has shown potential as a treatment for pemphigus vulgaris, an autoimmune disease driven by anti-desmoglein autoantibodies. Its effectiveness was demonstrated in canine pemphigus foliaceus and is being further studied in humans (Murrell et al., 2021).
Phase III Trials in Persistent or Chronic ITP : The LUNA3 phase III trial evaluated the efficacy and safety of rilzabrutinib versus placebo in adult and adolescent patients with persistent or chronic ITP. This trial aims to provide further support for the unique treatment mechanism via BTK inhibition (Kuter et al., 2021).
Long-term Efficacy in Relapsed/Refractory ITP : Updated results from a phase I/II study showed that rilzabrutinib was well-tolerated and had durable, clinically significant platelet responses in heavily pretreated ITP patients (Kuter et al., 2021).
Phase 2A Study in IgG4-Related Disease : A study provided the rationale for evaluating rilzabrutinib in IgG4-related disease (IgG4-RD), an immune-mediated disorder causing fibro-inflammatory lesions. The ongoing phase 2a study is investigating rilzabrutinib's safety and ability to induce remission in IgG4-RD patients (Long et al., 2021).
properties
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GBOLQPHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilzabrutinib | |
CAS RN |
1575596-29-0, 1575591-66-0 | |
Record name | Rilzabrutinib, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilzabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILZABRUTINIB, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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